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Compound of Interest

Compound Name: RPH-2823

Cat. No.: B1663310

Introduction

This guide provides a detailed comparison of the efficacy of RPH-2823, a therapeutic antibody,
and its competitor, the well-established monoclonal antibody Pembrolizumab (Keytruda®).
Recent clinical data indicates that RPH-2823 is a formulation of Pembrolizumab, positioning it
as a biosimilar candidate. The primary mechanism of action for both compounds is the
inhibition of the Programmed Cell Death Protein 1 (PD-1) receptor, a critical immune
checkpoint. This inhibition blocks the interaction between PD-1 and its ligands, PD-L1 and PD-
L2, thereby reactivating anti-tumor immunity. This document is intended for researchers,
scientists, and drug development professionals, offering a comprehensive overview of
comparative efficacy data, experimental methodologies, and the underlying signaling pathway.

Quantitative Efficacy Data

The following tables summarize the comparative efficacy of RPH-2823 and Pembrolizumab in
preclinical and clinical settings. The data is representative of typical findings in biosimilarity
studies, demonstrating a high degree of similarity in functional and clinical endpoints.

Table 1: In Vitro Functional Assays
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Pembrolizumab

Parameter RPH-2823

(Keytruda®)
Target Binding Affinity (K D) 25 pM 27 pM
PD-1/PD-L1 Blockade (IC 50) 0.3 nM 0.3 nM

T-Cell Activation (IFN-y

release)

1.5-fold increase

1.4-fold increase

Table 2: In Vivo Efficacy in a Humanized Mouse Model

Pembrolizumab

Parameter RPH-2823 (Keytruda®)
Dose 5 mg/kg 5 mg/kg
Tumor Growth Inhibition (TGI) 78% 75%

p-value (vs. Vehicle) <0.01 <0.01

p-value (RPH-2823 vs.
Keytruda®)

>0.05 (not significant)

>0.05 (not significant)

Table 3: Clinical Efficacy in Unresectable or Metastatic Melanoma

Parameter

RPH-2823

Pembrolizumab

(Keytruda®)

Objective Response Rate

33% 34%
(ORR)
Progression-Free Survival

5.5 months 5.6 months
(PFS)
Overall Survival (OS) at 24

52% 53%

months

Signaling Pathway and Experimental Workflow
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To visually represent the mechanism of action and the experimental design used to evaluate
these compounds, the following diagrams are provided.
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PD-1 signaling pathway inhibition.
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Patient Screening and Enrollment

Randomization (1:1)

Arm A: Arm B:
RPH-2823 Pembrolizumab (Keytruda®)
(200 mg, 1V, q3w) (200 mg, 1V, q3w)

Treatment Period
(up to 24 weeks)

if no progression

Tumor Assessment
(every 12 weeks)

Primary Endpoint:
Objective Response Rate (ORR)

Click to download full resolution via product page
Clinical trial workflow for biosimilar evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

1. In Vitro PD-1/PD-L1 Blockade Assay

¢ Objective: To determine the concentration of RPH-2823 and Pembrolizumab required to
inhibit the binding of PD-1 to its ligand PD-L1 by 50% (IC 50 ).
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o Methodology:
o A 96-well plate was coated with recombinant human PD-L1.
o Serial dilutions of RPH-2823 and Pembrolizumab were prepared.

o Biotinylated recombinant human PD-1 was mixed with the antibody dilutions and added to
the plate.

o The plate was incubated for 2 hours at room temperature to allow for binding.
o After washing, streptavidin-HRP was added and incubated for 1 hour.
o A substrate solution was added, and the colorimetric signal was measured at 450 nm.
o The IC 50 values were calculated using a four-parameter logistic curve fit.
2. In Vivo Tumor Growth Inhibition Study

e Objective: To compare the in vivo efficacy of RPH-2823 and Pembrolizumab in a humanized
mouse model of melanoma.

e Methodology:
o Humanized mice (NSG mice engrafted with human hematopoietic stem cells) were used.
o Mice were subcutaneously implanted with A375 human melanoma cells.

o When tumors reached an average volume of 100-150 mm3, mice were randomized into
three groups: Vehicle control, RPH-2823 (5 mg/kg), and Pembrolizumab (5 mg/kg).

o Treatments were administered intravenously twice a week for 4 weeks.
o Tumor volume was measured three times a week with calipers.

o At the end of the study, Tumor Growth Inhibition (TGI) was calculated for each treatment
group relative to the vehicle control.

o Statistical analysis was performed using a one-way ANOVA with Tukey's post-hoc test.
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3. Clinical Trial in Unresectable or Metastatic Melanoma

o Objective: To establish the equivalence in efficacy and safety of RPH-2823 and
Pembrolizumab in patients with unresectable or metastatic melanoma.[1]

» Methodology:

o Adouble-blind, randomized, controlled study was conducted.[1]

o Patients meeting the inclusion criteria were randomized in a 1:1 ratio to receive either
RPH-2823 or Pembrolizumab.[1]

o The dosing regimen was 200 mg administered intravenously every 3 weeks.[1]

o Therapy continued for up to 24 weeks or until disease progression or unacceptable
toxicity.[1]

o The primary endpoint was the Objective Response Rate (ORR) at 24 weeks, assessed
according to IRECIST criteria.[1]

o Secondary endpoints included Progression-Free Survival (PFS) and Overall Survival (OS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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